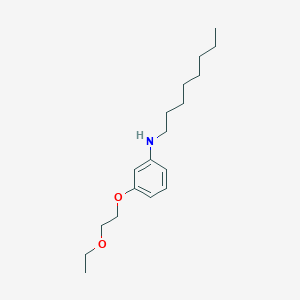

3-(2-Ethoxyethoxy)-N-octylaniline

Description

Broader Context of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline derivatives are integral to the synthesis of a multitude of commercially important products. In the pharmaceutical industry, the aniline moiety is a key structural component in many drugs, including analgesics and antibacterial agents. coherentmarketinsights.comslideshare.net The rubber industry utilizes aniline derivatives as antioxidants and vulcanization accelerators to enhance the durability of its products. coherentmarketinsights.com Furthermore, the vibrant colors of many synthetic dyes and pigments are owed to the chromophoric properties of aniline-based molecules. nbinno.comcoherentmarketinsights.com In the realm of materials science, substituted anilines are precursors to conducting polymers, such as polyaniline, which have applications in electronic devices and sensors. researchgate.net The ongoing exploration of new aniline derivatives is driven by the quest for improved performance, novel functionalities, and more sustainable chemical processes.

Significance of Ether- and Alkyl-Substituted Anilines in Advanced Materials and Chemical Synthesis

The introduction of ether and alkyl substituents onto the aniline framework imparts specific and valuable properties to the molecule. Ether linkages, such as the ethoxyethoxy group in the target compound, can enhance solubility in organic solvents and introduce flexibility into the molecular structure. Alkoxy-substituted anilines are also of interest in the development of materials with specific electronic and optical properties.

N-alkylation, the attachment of an alkyl chain to the nitrogen atom, significantly influences the compound's basicity, nucleophilicity, and steric hindrance. The presence of a long alkyl chain, like the octyl group in 3-(2-Ethoxyethoxy)-N-octylaniline, can increase the compound's lipophilicity, making it more soluble in nonpolar environments. This property is particularly relevant in applications such as solvent extraction of metal ions, where N-alkylanilines can act as effective extractants. Furthermore, the combination of ether and alkyl substituents can lead to unique self-assembly properties, making such molecules candidates for the formation of organized molecular structures like liquid crystals or thin films. The interplay between these substituent groups allows for the creation of aniline derivatives with tailored properties for specific applications in advanced materials and as intermediates in complex organic syntheses. researchgate.net

Specific Research Focus on this compound

While extensive research exists on the broader classes of substituted anilines, specific, in-depth studies on this compound are not widely available in published literature. However, based on its structural features, we can infer its potential areas of research interest. The combination of a hydrophilic ether chain and a lipophilic octyl group on the aniline backbone suggests that this molecule could exhibit amphiphilic properties. This could make it a candidate for investigation as a surfactant, a phase-transfer catalyst, or a component in self-assembling systems.

The meta-substitution pattern of the ethoxyethoxy group is also of synthetic interest. The synthesis of meta-substituted anilines can be more challenging than their ortho- and para-isomers, and the development of efficient synthetic routes to compounds like this compound is a relevant area of chemical research. Furthermore, the electronic properties of the aniline ring are modulated by the meta-alkoxy group and the N-octyl group, which could influence its reactivity and its potential use as a monomer in polymerization reactions or as a ligand in coordination chemistry. The specific focus on this compound would likely be within the context of developing new materials with tailored properties or as a specialized intermediate in the synthesis of more complex target molecules.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide a combination of calculated and representative data based on its structural components and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Calculated/Estimated) | N-Octylaniline nih.gov | 4-N-Octylaniline chemicalbook.com |

| Molecular Formula | C₁₈H₃₁NO₂ | C₁₄H₂₃N | C₁₄H₂₃N |

| Molecular Weight | 293.45 g/mol | 205.34 g/mol | 205.34 g/mol |

| Boiling Point | > 200 °C (Estimated) | Not available | 175 °C/13 mmHg |

| Density | ~0.95 g/mL (Estimated) | Not available | 0.898 g/mL at 25 °C |

| Refractive Index | ~1.51 (Estimated) | Not available | n20/D 1.516 |

| LogP (Calculated) | > 5.0 | 5.3 | Not available |

Table 2: Representative Spectroscopic Data for Functional Groups in this compound

| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Ar-H (protons on the aniline ring) | δ 6.5 - 7.5 ppm |

| -O-CH₂-CH₂-O- (ethoxyethoxy protons) | δ 3.5 - 4.2 ppm | |

| N-CH₂- (protons on the carbon adjacent to nitrogen) | δ 3.0 - 3.5 ppm | |

| -CH₂- (protons in the octyl chain) | δ 1.2 - 1.6 ppm | |

| -CH₃ (terminal methyl protons of the octyl and ethoxy groups) | δ 0.8 - 1.0 ppm | |

| ¹³C NMR | Ar-C (aromatic carbons) | δ 100 - 160 ppm |

| -O-CH₂- | δ 65 - 75 ppm | |

| N-CH₂- | δ 40 - 50 ppm | |

| -CH₂- (alkyl chain carbons) | δ 14 - 32 ppm | |

| FT-IR | N-H Stretch (secondary amine) | 3300 - 3500 cm⁻¹ (weak) |

| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=C Stretch (aromatic) | 1500 - 1600 cm⁻¹ | |

| C-O Stretch (ether) | 1050 - 1150 cm⁻¹ (strong) | |

| C-N Stretch | 1250 - 1350 cm⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyethoxy)-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-3-5-6-7-8-9-13-19-17-11-10-12-18(16-17)21-15-14-20-4-2/h10-12,16,19H,3-9,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPAELSRJPHWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=CC=C1)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Ethoxyethoxy N Octylaniline and Analogous Structures

Advanced Synthetic Strategies for N-Alkylaniline Derivatives

The introduction of an alkyl group, such as an octyl chain, onto the nitrogen atom of an aniline (B41778) derivative is a fundamental transformation in organic synthesis. Various methods, ranging from classical to modern catalytic approaches, can be employed to achieve this.

Catalytic Approaches in N-Alkylation of Anilines

Catalytic methods are often favored for their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric methods.

Reductive Amination: A widely used and versatile method for forming C-N bonds is reductive amination. youtube.comjocpr.commasterorganicchemistry.com This process involves the reaction of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylaniline. youtube.commasterorganicchemistry.comyoutube.com For the synthesis of an N-octylaniline, this would typically involve the reaction of the parent aniline with octanal.

A key advantage of reductive amination is the ability to perform it as a one-pot reaction, where the carbonyl compound, the amine, and a reducing agent are combined. youtube.comjocpr.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com For instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction is often catalyzed by a small amount of acid. youtube.com

Transition Metal-Catalyzed N-Alkylation: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org While often used to form the aryl-N bond itself, variations of this methodology can be applied for N-alkylation. For instance, a pre-formed aniline can be coupled with an alkyl halide, such as octyl bromide. The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos being commonly employed. organic-chemistry.org

Other transition metals like copper, iridium, and ruthenium have also been utilized in catalytic N-alkylation reactions. wikipedia.orgnih.gov For example, copper-catalyzed Ullmann-type reactions can be used to couple anilines with alkyl halides. wikipedia.org Iridium and ruthenium complexes have shown promise in the N-alkylation of amines with alcohols, which proceeds through a "hydrogen-borrowing" mechanism. nih.govepa.gov In this approach, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating both the oxidation and reduction steps.

The following table summarizes some catalytic systems used for N-alkylation of anilines:

| Catalyst System | Reactants | Key Features |

| Pd₂(dba)₃ / XPhos | Aryl triflate, Dimethylamine | Mild conditions, good for electron-diverse substrates. organic-chemistry.org |

| CuI | Aryl halide, Aliphatic primary amine | Ligand-free, can be performed in water. organic-chemistry.org |

| Rh/Pt bimetallic nanoparticles | Nitroarene, Alkylamine | Reductive amination of in situ generated aniline. organic-chemistry.org |

| Nitrile-substituted NHC-Ir(III) | Aniline, Benzyl alcohol | "Hydrogen-borrowing" mechanism. nih.gov |

| Cu-Fe from LDH precursors | Aniline, Benzyl alcohol | Base- and oxidant-free conditions. epa.gov |

Stoichiometric Methodologies for N-Alkylaniline Formation

While catalytic methods are often preferred, stoichiometric approaches remain relevant, particularly for specific applications or when certain functional groups are not compatible with catalytic systems.

Direct Alkylation with Alkyl Halides: The direct reaction of an aniline with an alkyl halide, such as octyl bromide, is a classical method for N-alkylation. psu.edu This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide. A base is typically added to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu Controlling the stoichiometry and reaction conditions can help to favor mono-alkylation.

Ionic liquids have been explored as alternative solvents for the N-alkylation of anilines with alkyl halides, in some cases minimizing over-alkylation and allowing for easier product isolation and solvent recycling. psu.edu

Regioselective Functionalization of Aniline Ring Systems

The synthesis of a specifically substituted aniline like 3-(2-ethoxyethoxy)-N-octylaniline requires precise control over the position of the substituents on the aromatic ring.

The directing effects of the amino group and the ether substituent are crucial. The amino group is an activating, ortho-, para-directing group, while the alkoxy group is also activating and ortho-, para-directing. In a meta-substituted pattern, this implies that the substituents are likely introduced sequentially, with one directing the other, or through a synthetic route that establishes the meta-relationship from the outset.

One common strategy involves starting with a precursor that already contains a meta-directing group, which is later converted to the desired functionality. For instance, one could start with m-nitrophenol. The nitro group is a meta-director, allowing for selective functionalization at the desired positions. The nitro group can then be reduced to an amino group at a later stage in the synthesis.

One-Pot and Multicomponent Reaction Protocols for Aniline Derivative Synthesis

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions (MCRs) to enhance efficiency and reduce waste. rsc.orgbohrium.comresearchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

Several MCRs have been developed for the synthesis of substituted anilines. rsc.orgbohrium.comacs.org For instance, a three-component reaction involving an aldehyde, cyclohex-2-enone, and a primary amine can afford 2-N-substituted arylmethyl anilines. acs.org Another example is a gold-catalyzed three-component reaction that produces highly substituted anilines. bohrium.comresearchgate.net While not directly yielding this compound, these methods showcase the power of MCRs in rapidly generating diverse aniline derivatives, which could potentially be adapted for the target molecule. One-pot procedures that combine N-alkylation with other transformations, such as the reduction of a nitro group followed by reductive amination, have also been reported. organic-chemistry.orggoogle.com

Ether Linkage Formation in Aniline Chemistry

The synthesis of the 3-(2-ethoxyethoxy) substituent requires the formation of an ether bond, a common and well-studied transformation in organic chemistry.

Etherification Protocols for Aromatic and Aliphatic Systems

Williamson Ether Synthesis: The Williamson ether synthesis is a classic and widely used method for forming ether linkages. It involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide. In the context of synthesizing the target molecule, one could envision reacting the sodium salt of 3-aminophenol (B1664112) with 1-bromo-2-ethoxyethane. The phenoxide is a potent nucleophile that displaces the bromide in an Sₙ2 reaction.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, and aryl amines. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org This method could be employed by reacting a halogenated aniline derivative with 2-ethoxyethanol (B86334) in the presence of a copper catalyst.

The following table provides a comparison of these two common etherification methods:

| Reaction | Reactants | Conditions | Key Features |

| Williamson Ether Synthesis | Phenoxide, Alkyl halide | Typically requires a base to form the phenoxide. | A versatile and widely used Sₙ2 reaction. |

| Ullmann Condensation | Aryl halide, Alcohol | Copper catalyst, often at elevated temperatures. | Useful for forming aryl ethers, modern methods use milder conditions. wikipedia.orgorganic-chemistry.org |

Strategies for Incorporating Polyether Chains

The introduction of polyether chains, such as the 2-ethoxyethoxy group, onto an aniline scaffold can be achieved through several synthetic strategies. A common approach involves the Williamson ether synthesis, where a precursor containing a hydroxyl group on the aromatic ring, such as 3-aminophenol, is reacted with a suitable haloalkane or tosylate derivative of the polyether. For instance, 2-(2-ethoxyethoxy)ethyl bromide or tosylate would be a key reagent. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the electrophilic polyether derivative.

Alternatively, the polyether chain can be constructed stepwise on the aromatic ring. This might involve the reaction of 3-aminophenol with a smaller building block like 2-chloroethanol, followed by subsequent ethoxylation to build the desired chain length. This method offers greater control over the final polyether structure but requires additional synthetic steps.

Convergent and Divergent Synthetic Routes to the this compound Scaffold

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own set of advantages and disadvantages.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. Starting with a readily available precursor like 3-aminophenol, one could first perform the N-octylation reaction. From the resulting 3-(N-octylamino)phenol, a variety of polyether chains could then be introduced via etherification. This approach is particularly useful for exploring structure-activity relationships by creating a series of analogs with different ether substituents. Conversely, one could start with 3-(2-ethoxyethoxy)aniline (B3215915) and then perform various N-alkylation reactions to introduce different alkyl chains.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the desired scale, the need for analog synthesis, and the availability of starting materials.

Modern Synthetic Techniques and Sustainable Chemistry Principles

Recent advances in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These principles are highly applicable to the synthesis of aniline derivatives like this compound.

Continuous Flow Synthesis Applications for Aniline Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of aniline derivatives has been a significant area of application for this technology. For instance, the reduction of nitroarenes to anilines, a key step in many aniline syntheses, can be performed efficiently and safely in a continuous flow reactor using heterogeneous catalysts. nih.gov This avoids the handling of large quantities of hazardous reagents and allows for precise control over reaction conditions, often leading to higher yields and purities. nih.gov

Furthermore, N-alkylation reactions can also be adapted to continuous flow systems. By passing a solution of the aniline and the alkylating agent through a heated reactor packed with a solid-supported catalyst, the desired N-alkylated product can be obtained continuously. This approach can minimize side reactions, such as dialkylation, and simplify product purification.

Green Chemistry Methodologies in Aniline Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of aniline synthesis, several green methodologies have been developed.

One key area is the replacement of toxic solvents and reagents. For example, the use of ionic liquids as reaction media for the N-alkylation of anilines has been shown to be a simple and efficient method, often leading to high chemoselectivity for mono-alkylation. rsc.orgpsu.edu These non-volatile solvents can often be recycled, reducing waste.

Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For the N-alkylation of anilines, catalysts based on nanosized zeolites and metal-organic frameworks have been developed. rsc.orgnih.gov These catalysts can promote the reaction between anilines and alcohols, with water being the only byproduct, representing a highly atom-economical process. rsc.orgnih.gov The "hydrogen borrowing" strategy, where an alcohol is temporarily oxidized to an aldehyde to react with the amine before being reduced back, is a powerful green method for N-alkylation that avoids the use of stoichiometric alkylating agents. nih.govrsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the synthesis of aniline derivatives.

By incorporating these modern and sustainable techniques, the synthesis of complex molecules like this compound can be achieved in a more efficient, safer, and environmentally responsible manner.

Computational and Theoretical Investigations of 3 2 Ethoxyethoxy N Octylaniline

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of 3-(2-Ethoxyethoxy)-N-octylaniline, providing a detailed view of its behavior in various environments over time. These simulations are particularly useful for exploring complex phenomena such as interfacial behavior, solvation, and conformational dynamics, which are challenging to observe experimentally.

Interfacial Behavior and Solvation Studies of Substituted Anilines

MD simulations are instrumental in understanding how substituted anilines like this compound behave at interfaces, such as between a liquid and vapor phase or between a polymer and a solvent. nih.govwur.nl The interfacial region is a critical area where many chemical and physical processes occur. Simulations can reveal the orientation and conformation of molecules at these boundaries, which are influenced by factors like polymer-filler interactions and the configurational entropy of the polymer chains. nih.gov For instance, studies on similar systems have shown that the interfacial region is typically composed of segments from different polymer chains and its thickness is on the order of a single chain's radius of gyration. nih.gov

The solvation of substituted anilines is another area where MD simulations provide crucial information. The process of solvation, or the interaction of solute molecules with solvent molecules, significantly impacts the solute's properties and reactivity. MD simulations can model the arrangement of solvent molecules around the aniline (B41778) derivative, revealing details about the solvation shell and the energetic contributions of these interactions. nih.gov For example, simulations incorporating the effects of solvation have been shown to improve the accuracy of models predicting the metabolic fate of substituted anilines. nih.gov Furthermore, studies on the interfacial behavior of n-alkanes in water have demonstrated that the length of the alkyl chain affects the interfacial properties, a finding that is relevant to the N-octyl group in this compound. rsc.org

Conformational Landscape and Dynamic Properties of Alkyl- and Ether-Substituted Aniline Systems

The conformational flexibility of this compound, arising from its rotatable bonds in the N-octyl and 2-ethoxyethoxy substituents, is a key determinant of its physical and chemical properties. MD simulations can map the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov The presence of both a long alkyl chain and an ether linkage introduces a variety of possible spatial arrangements.

Studies on related systems, such as substituted benzamides and prolines, have demonstrated the power of computational methods in elucidating conformational preferences. nih.govnih.gov For instance, the planarity of the amide group and its orientation relative to the phenyl ring in benzamides are influenced by substituents, and these details can be accurately captured by computational models. nih.gov Similarly, the dynamic properties, such as the rate of conformational changes and the mobility of different parts of the molecule, can be investigated. In polymer-nanoparticle systems, MD simulations have shown that even with strong interactions, adsorbed polymer segments can still undergo adsorption-desorption processes, indicating a degree of mobility. nih.gov

Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions

Hydrogen bonding plays a crucial role in the behavior of many chemical systems. libretexts.org In the case of this compound, the ether oxygens in the 2-ethoxyethoxy group can act as hydrogen bond acceptors, while the secondary amine proton can act as a hydrogen bond donor. aip.orglibretexts.org MD simulations can provide a detailed picture of the hydrogen bonding networks that may form between molecules of this compound or between this molecule and its environment, such as water or other protic solvents. libretexts.orgaip.org

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and related properties of molecules like this compound. These methods, based on the principles of quantum mechanics, offer a high level of accuracy in predicting molecular properties.

Electronic Structure Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of molecules. researchgate.netekb.egusd.ac.id By solving the Schrödinger equation for a given molecule, these calculations yield information about molecular orbitals, electron density distribution, and electrostatic potential. researchgate.netijcce.ac.ir For substituted anilines, the electronic properties are heavily influenced by the nature and position of the substituents on the aromatic ring and the nitrogen atom. tandfonline.comafit.edu

The calculated electronic structure can be used to predict the reactivity of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net Computational studies have successfully correlated calculated electronic properties, such as partial atomic charges on the amine nitrogen, with the metabolic fate of substituted anilines. tandfonline.com Furthermore, these methods can be used to predict various physicochemical properties, including pKa values and oxidation potentials. umn.edupnu.ac.ir

Table 1: Calculated Electronic Properties of Substituted Anilines

| Property | Method | Value | Reference |

| Partial Charge on Amine Nitrogen | Computational Chemistry | Varies with substituent | tandfonline.com |

| HOMO Energy | Density Functional Theory | Correlates with oxidation potential | umn.edu |

| pKa | Ab initio calculations | Dependent on theoretical level and basis set | pnu.ac.ir |

Advanced Spectroscopic Property Prediction from First Principles

Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties from first principles, meaning without the need for empirical parameters derived from experiments. researchgate.netresearchgate.netchemrxiv.org These predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netchemrxiv.org These calculations can predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions involved, such as whether they are localized on a part of the molecule or involve charge transfer across the molecule. chemrxiv.org Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netresearchgate.net These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. researchgate.net The accuracy of these predictions has been shown to be quite good, especially when appropriate levels of theory and basis sets are used. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for Aniline Derivatives

| Spectroscopic Property | Computational Method | Key Findings | Reference |

| UV/Visible Absorption | TD-DFT | Accurately models local transitions; larger errors for charge-transfer states. | researchgate.net |

| Infrared (IR) Frequencies | DFT (B3LYP) | Good agreement with experimental spectra. | researchgate.net |

| Raman Activities | DFT (B3LYP) | Complements IR data for vibrational analysis. | researchgate.net |

Advanced Spectroscopic and Microscopic Characterization of 3 2 Ethoxyethoxy N Octylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(2-Ethoxyethoxy)-N-octylaniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the N-octyl chain, and the ethoxyethoxy group. The aromatic protons typically appear as a complex multiplet in the downfield region. The protons of the N-octyl chain and the ethoxyethoxy group exhibit distinct chemical shifts and coupling patterns that allow for their precise assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons confirm the substitution pattern of the aniline (B41778) ring. The aliphatic carbons of the N-octyl and ethoxyethoxy substituents are well-resolved in the upfield region of the spectrum.

Detailed analysis of chemical shifts, integration of signals, and spin-spin coupling constants from both ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecular structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and conformational states of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational bands include the N-H stretching vibration of the secondary amine, the C-H stretching vibrations of the aromatic and aliphatic groups, the C-O-C stretching of the ether linkage, and the C=C stretching vibrations of the aromatic ring. The positions and intensities of these bands are sensitive to the local molecular environment and conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would highlight the vibrations of the carbon skeleton and the aromatic ring system. Analysis of the Raman scattering can reveal details about molecular symmetry and conformational isomers present in the sample.

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis and Protonation States

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the aromatic chromophore of this compound. The UV-Vis absorption spectrum is sensitive to the electronic structure of the aniline ring and can be used to investigate the effects of substitution and protonation.

The spectrum typically shows absorption bands in the UV region corresponding to π-π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the electron-donating effects of the amino and ethoxyethoxy substituents. Changes in the pH of the medium will affect the protonation state of the nitrogen atom, leading to significant shifts in the absorption maxima, providing information on the pKa value of the compound.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), offers structural information. Common fragmentation pathways for this type of molecule include cleavage of the N-octyl chain, scission of the ether linkages, and fragmentation of the aniline ring. Analysis of the fragment ions helps to piece together the molecular structure and confirm the connectivity of the different substituents.

Morphological Analysis by Electron Microscopy (SEM, TEM) of Bulk and Thin Film Forms

The morphology of this compound in both bulk and thin film forms can be investigated using electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

SEM Analysis: SEM provides high-resolution images of the surface topography of the material. For bulk samples, SEM can reveal details about the crystal habit, particle size distribution, and surface texture. In the case of thin films, SEM can be used to assess film uniformity, thickness, and the presence of any surface defects.

TEM Analysis: TEM is used to examine the internal structure of the material at the nanoscale. For crystalline samples, TEM can provide information on the crystal lattice and the presence of any crystallographic defects. In thin film analysis, TEM can reveal details about the film's microstructure, including grain size and orientation.

Thermal Analysis (Differential Scanning Calorimetry) for Phase Transition Behavior and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of this compound as a function of temperature. By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can identify melting points, glass transitions, and crystallization events.

The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. If the compound is amorphous or has a tendency to supercool, a glass transition may be observed as a step change in the heat capacity. Isothermal and non-isothermal DSC experiments can be used to study the kinetics of crystallization, providing information on the rate and mechanism of crystal growth.

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Phenomena in Condensed Phases

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics and relaxation phenomena of this compound in its condensed phases. This method measures the dielectric properties of a material as a function of frequency.

X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Phase Structural Information

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For a compound like this compound, which possesses a flexible alkyl chain and an aromatic core, the possibility of exhibiting polymorphism in the solid state and mesomorphism in a liquid crystalline state is high. XRD is the primary tool for investigating these phases.

In the liquid crystalline state , the material flows like a liquid but maintains some degree of long-range orientational and/or positional order. rsc.orgresearchgate.net XRD patterns of liquid crystals are distinct from those of isotropic liquids and crystalline solids. rice.edu For instance, a nematic phase , which has long-range orientational order but no positional order, would show a diffuse wide-angle scattering peak, indicative of the average intermolecular distance, and a diffuse small-angle scattering halo. rice.eduresearchgate.net

A smectic phase , which has molecules organized into layers, would exhibit one or more sharp, quasi-Bragg peaks in the small-angle region, corresponding to the layer spacing (d). researchgate.netresearchgate.net The nature of the smectic phase (e.g., Smectic A with layers normal to the director, or Smectic C with tilted layers) can be inferred from the temperature dependence of this layer spacing and the appearance of other diffraction features. rice.edu

Hypothetical XRD Data for this compound

To illustrate the expected findings, the following table presents hypothetical XRD data for different phases of this compound.

| Phase | Temperature (°C) | Diffraction Peak Position (2θ) | d-spacing (Å) | Peak Character | Interpretation |

| Crystalline | 25 | 21.5 | 4.13 | Sharp | Inter-planar spacing in the crystal lattice |

| Smectic A | 85 | 3.1 | 28.5 | Sharp (Small Angle) | Smectic layer spacing |

| 20.1 | 4.41 | Diffuse (Wide Angle) | Average intermolecular distance within layers | ||

| Nematic | 110 | 20.2 | 4.39 | Diffuse (Wide Angle) | Average intermolecular distance |

| Isotropic Liquid | 130 | 20.0 | 4.43 | Very Broad Halo | Short-range molecular correlations |

This table is illustrative and does not represent experimentally verified data for this compound.

The analysis of such XRD data would allow for the precise determination of phase transition temperatures and the structural arrangement of the molecules in each phase. For example, the layer spacing in the smectic phase can be compared to the calculated molecular length to understand the degree of molecular packing and tilt.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Doped Systems)

Mössbauer spectroscopy is a highly sensitive technique that probes the local environment of specific atomic nuclei, most commonly 57Fe. youtube.com It is based on the resonant and recoil-free emission and absorption of gamma rays in solids. youtube.com While this compound itself cannot be studied by this method, systems where it acts as a ligand or host for a Mössbauer-active isotope, such as iron, can provide invaluable information about the local chemical and magnetic environment of the dopant atom.

If this compound were used to form a coordination complex with an iron salt or as a liquid crystalline host for an iron-containing guest molecule, 57Fe Mössbauer spectroscopy could be employed. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. mdpi.comacs.org

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and provides information about the oxidation state (e.g., Fe2+ vs. Fe3+) and the covalency of the bonds involving the iron atom. mdpi.comrsc.org

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. It provides information about the local site symmetry of the iron atom. mdpi.comrsc.org A non-zero quadrupole splitting indicates a departure from cubic symmetry.

Magnetic Hyperfine Splitting: In the presence of a magnetic field at the nucleus, the nuclear energy levels split, leading to a six-line spectrum. This can be used to study magnetic ordering in the material.

Hypothetical Mössbauer Parameters for an Iron-Doped this compound System

The following table presents hypothetical Mössbauer parameters for a system of this compound doped with a low concentration of an iron(II) complex, measured at low temperature to reduce recoil effects.

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 1.05 | Consistent with high-spin Fe2+ in a distorted octahedral or tetrahedral coordination environment. |

| Quadrupole Splitting (ΔEQ) | 2.20 | Indicates a significant deviation from cubic symmetry at the iron nucleus, suggesting a distorted coordination geometry influenced by the aniline ligand. |

This table is illustrative and does not represent experimentally verified data.

By studying the changes in these parameters as a function of temperature, one could gain insights into phase transitions and their effect on the local environment of the dopant. For instance, a change in quadrupole splitting at a liquid crystal phase transition would indicate a change in the local ordering and symmetry around the iron probe.

No Publicly Available Research Found for this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and databases, no specific research or application data could be located for the chemical compound this compound within the requested fields of advanced materials science.

Extensive queries aimed at uncovering information on the integration of this compound into organic electronic materials, its potential role in organic semiconductors, or its use in the development of conductive polymer systems, thermoelectric materials, and memory devices yielded no relevant results. Similarly, investigations into the liquid crystalline properties and mesomorphic behavior of this specific compound, or related N-octylaniline derivatives with this substitution, did not return any pertinent studies.

This lack of available information prevents the generation of a detailed, scientifically accurate article based on the provided outline. The fields of organic electronics and liquid crystal research are vast, with countless compounds being synthesized and investigated. However, it appears that this compound has not been a subject of published research in the specific contexts of:

Organic Semiconductors and Charge Transport Phenomena: No studies were found that characterize the semiconductor properties or charge transport mechanisms of this compound.

Electrically Conductive Polymer Systems: There is no literature on the incorporation of this compound into polyaniline derivatives or other conductive polymers.

Thermoelectric Material Development: Research on the thermoelectric properties of materials based on this compound is absent from public records.

Memory Device Applications: The potential for using this compound in molecular engineering for bistable memory devices has not been explored in available literature.

Thermotropic Liquid Crystal Studies: No investigations into the liquid crystalline phases or mesomorphic behavior of this compound or its direct derivatives were identified.

Therefore, the creation of an article with detailed research findings and data tables as requested is not possible at this time due to the absence of foundational research on this specific chemical compound in the specified application areas.

Applications and Research Directions in Advanced Materials Science

Liquid Crystalline Phases and Mesomorphic Behavior

Influence of Ether and Alkyl Chains on Mesophase Formation and Stability

The formation and stability of liquid crystalline mesophases are significantly influenced by the molecular architecture of the constituent molecules. In the case of calamitic (rod-shaped) liquid crystals, the presence, length, and nature of terminal flexible chains, such as ether and alkyl groups, play a crucial role in determining the type of mesophase exhibited and its thermal range.

The length of the terminal alkoxy chain is a key determinant of mesomorphic properties. An increase in the length of the alkoxy chain can affect the temperature range and stability of the observed mesophase. nih.gov For instance, in some homologous series, a longer alkoxy chain leads to a wider nematic temperature range. nih.gov This is attributed to the flexibility of the terminal chains, which, in conjunction with a rigid core, is important for the formation of liquid crystalline phases. nih.gov The odd-even effect is also a notable phenomenon, where molecules with an odd number of carbon atoms in their terminal alkyl chain are more flexible than those with an even number, resulting in a less uniform orientation. nih.gov

The presence of ether linkages within the terminal chains also impacts mesomorphic behavior. Ether- and ester-linked materials with similar average molecular shapes tend to exhibit broadly similar properties. researchgate.net The introduction of bulky terminal groups, even at the end of a short spacer, can promote the formation of lamellar mesophases, such as the smectic A phase. whiterose.ac.uk These bulky groups can enhance layer spacing by reducing the interpenetration of alkyl chains between adjacent smectic layers. whiterose.ac.uk

Table 1: Factors Influencing Mesophase Formation and Stability

| Factor | Influence on Mesophase Properties |

|---|---|

| Alkyl Chain Length | Affects the temperature range and stability of the mesophase. Longer chains can lead to wider nematic ranges. nih.gov |

| Odd-Even Effect | Molecules with an odd number of carbons in the alkyl chain are more flexible, leading to less uniform orientation. nih.gov |

| Ether Linkages | Can lead to similar mesomorphic properties as ester linkages for molecules with comparable shapes. researchgate.net |

| Bulky Terminal Groups | Promote the formation of lamellar (smectic) phases and can increase layer spacing. whiterose.ac.uk |

| Core Polarizability | Increased polarizability of the rigid core enhances mesophase stability. researchgate.net |

Crystallization and Glass Transition Dynamics in Liquid Crystalline States

The transition from a liquid crystalline state to a solid crystalline or glassy state is a complex process governed by molecular dynamics and thermal history. In some liquid crystals, upon cooling, a portion of a smectic phase can transform into a crystalline phase, while the remainder can form a glassy state. researchgate.net Subsequent heating above the glass softening temperature can then lead to the crystallization of the remaining glassy portion. researchgate.net This phenomenon, known as cold crystallization, is strongly dependent on the structure of the initial liquid crystalline phase and the sample's thermal history. researchgate.net

The glass transition temperature (Tg) is a critical parameter that marks the reversible transition from a rubbery, supercooled liquid state to a rigid, glassy state in amorphous and semi-crystalline materials. fiveable.me This transition is not a sharp point but occurs over a temperature range and represents the onset of long-range coordinated molecular motion. fiveable.me For liquid crystals, a glassy state has been observed for various smectic phases, including smectic B and smectic E. researchgate.net

The dynamics of the glass transition in highly ordered smectic phases can be complex, exhibiting cooperative dynamics characteristic of a glass-forming liquid. researchgate.net The rate of crystallization is also a key factor, with isothermal crystallization in some systems being determined by the formation of nuclei within a specific temperature range. researchgate.net The ability of a liquid crystal to form a glass is influenced by its molecular structure, with factors that hinder crystallization, such as molecular complexity or the presence of specific functional groups, promoting glass formation.

Table 2: Key Concepts in Crystallization and Glass Transition of Liquid Crystals

| Concept | Description |

|---|---|

| Cold Crystallization | Crystallization that occurs upon heating a substance above its glass softening temperature after it has been cooled into a glassy state. researchgate.net |

| Glass Transition (Tg) | The temperature at which an amorphous or semi-crystalline material transitions from a hard, glassy state to a soft, rubbery state. fiveable.me |

| Glass-Forming Ability | The tendency of a liquid to solidify into a glassy state rather than a crystalline one upon cooling. |

| Isothermal Crystallization | Crystallization that occurs at a constant temperature and is often dependent on the rate of nucleus formation. researchgate.net |

Investigation of Ferroelectric and Antiferroelectric Liquid Crystal Systems Incorporating Similar Motifs

Ferroelectric and antiferroelectric liquid crystals are a fascinating class of materials that exhibit spontaneous electrical polarization. lcsoftmatter.com This property arises in chiral smectic liquid crystals with tilted molecules (smectic C-type phases), where the reduced symmetry leads to a spontaneous polarization perpendicular to the molecular tilt direction. lcsoftmatter.com

Antiferroelectric liquid crystals (AFLCs) are characterized by an alternating arrangement of polarization in adjacent smectic layers, resulting in a net zero macroscopic polarization in the ground state. lcsoftmatter.com However, the application of an external electric field can induce a transition to a ferroelectric state, where the polarization in all layers aligns. researchgate.net This tristable switching behavior is a key characteristic of AFLCs. researchgate.net

The molecular design of AFLCs often involves a chiral center and a tilted smectic phase. The structure of the mesogenic core and the nature of the terminal chains significantly influence the properties of these materials. For instance, the introduction of fluorine substituents can affect the mesogenic and spectral properties of high-tilted antiferroelectric esters. mdpi.com The goal is often to achieve a wide temperature range for the antiferroelectric phase (SmCA*) and, in some cases, a tilt angle close to 45 degrees, which leads to orthoconic antiferroelectric liquid crystals (OAFLCs). mdpi.comnih.gov These materials are of particular interest for display technologies. nih.gov

Research in this area involves the synthesis of new liquid crystalline compounds and the formulation of mixtures to optimize properties such as switching time, tilt angle, and temperature range. nih.govresearchgate.net The investigation of homologous series allows for the systematic study of how variations in molecular structure, such as alkoxy chain length, impact the ferroelectric and antiferroelectric properties. mdpi.com

Table 3: Characteristics of Ferroelectric and Antiferroelectric Liquid Crystals

| Property | Ferroelectric Liquid Crystals (FLCs) | Antiferroelectric Liquid Crystals (AFLCs) |

|---|---|---|

| Polarization | Spontaneous macroscopic polarization. lcsoftmatter.com | Zero net polarization in the ground state due to alternating layer polarization. lcsoftmatter.com |

| Switching | Bistable switching between two polarized states. lcsoftmatter.com | Tristable switching between the antiferroelectric and two ferroelectric states. researchgate.net |

| Phase | Chiral Smectic C (SmC*) phase. lcsoftmatter.com | Chiral Smectic CA (SmCA*) phase. nih.gov |

| Key Feature | Spontaneous polarization. | Electric field-induced phase transition. researchgate.net |

Supramolecular Chemistry and Self-Assembly

Host-Guest Interactions with Macrocyclic Receptors (e.g., Crown Ethers)

The study of host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, driven by non-covalent interactions. Aniline (B41778) and its derivatives can act as guests in complexation with various macrocyclic hosts, such as crown ethers and cucurbiturils. researchgate.netnih.gov

The primary driving force for the complexation between protonated anilinium ions and crown ethers is the N–H⋯O hydrogen-bond interactions. rsc.org The geometry and stability of these complexes are influenced by several factors, including the size of the crown ether cavity and the substitution pattern of the aniline guest. For example, calculations suggest that protonated 3- and 4-substituted anilines can form two hydrogen bonds with specific oxygen atoms of a crown ether containing a 1,1′-binaphthyl moiety. mdpi.com In contrast, the interaction with the more symmetrical 18-crown-6 (B118740) typically involves a three-point binding mechanism. mdpi.com

The nature of the counter-ion and the solvent can also affect the resulting supramolecular architecture. rsc.org The study of these host-guest systems provides insights into molecular recognition phenomena and can be utilized in applications such as the removal of aniline derivatives from aqueous solutions. nih.gov

Table 4: Factors Influencing Host-Guest Interactions of Aniline Derivatives

| Factor | Influence on Complexation |

|---|---|

| Host Structure | The size and shape of the macrocyclic host's cavity determine the complementarity with the guest. nih.gov |

| Guest Structure | The substitution pattern on the aniline ring affects the binding geometry and stability. mdpi.com |

| Hydrogen Bonding | N–H⋯O hydrogen bonds are a major driving force for complexation with crown ethers. rsc.org |

| Solvent and Counter-ion | Can influence the overall supramolecular assembly. rsc.org |

Role in Crystal Engineering and Directed Self-Assembly via Hydrogen-Bonding Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. rsc.org Hydrogen bonding is a powerful and directional tool in crystal engineering, enabling the construction of specific supramolecular architectures. rsc.org

In the context of aniline derivatives, the N-H groups can act as hydrogen bond donors, while the nitrogen atom and any ether oxygens can act as acceptors. This allows for the formation of self-assembled structures through hydrogen bonding. For instance, liquid-crystalline polymer networks have been constructed through the self-assembly of units held together by hydrogen bonds between complementary moieties. elsevierpure.com

Future Research Perspectives and Emerging Areas

Development of Novel and Efficient Synthetic Pathways for Complex Aniline (B41778) Derivatives

The creation of 3-(2-Ethoxyethoxy)-N-octylaniline would necessitate the development of sophisticated synthetic strategies. While the individual precursors, 3-(2-ethoxyethoxy)aniline (B3215915) and a suitable octyl derivative, are known, their efficient and selective coupling presents a significant synthetic challenge. Future research would likely focus on advancing existing cross-coupling methodologies.

Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgyoutube.com Its application to the synthesis of this compound would involve the coupling of 3-(2-ethoxyethoxy)aniline (or its corresponding halide) with an octyl amine (or halide). Research in this area would aim to optimize catalyst systems, ligands, and reaction conditions to achieve high yields and purity, particularly given the potential for side reactions involving the ether linkage.

The Ullmann condensation, a copper-catalyzed reaction, offers an alternative pathway. wikipedia.orgorganic-chemistry.orgmdpi.com Historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols. Investigating the use of novel copper catalysts and ligands for the synthesis of complex aniline derivatives like this compound could lead to more cost-effective and scalable production methods.

The table below outlines the potential starting materials for the synthesis of the target compound.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-(2-Ethoxyethoxy)aniline hydrochloride | 1049787-84-9 | C11H18ClNO2 | A potential precursor for the aniline moiety. bldpharm.com |

| N-Octylaniline | 3007-71-4 | C14H23N | A secondary amine that could be a target or a starting material. nih.govuni.lu |

| 4-Octylaniline | 16245-79-7 | C14H23N | An isomer of octylaniline, indicating the feasibility of such structures. sigmaaldrich.comnih.govsigmaaldrich.com |

| 2-(2-Ethoxyethoxy)ethanol | 111-90-0 | C6H14O3 | A related compound with the ethoxyethoxy group, widely used as a solvent. wikipedia.org |

Advanced Theoretical Modeling for Predictive Material Design and Performance Optimization

In the absence of experimental data, computational chemistry and theoretical modeling would be indispensable tools for predicting the properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to calculate its molecular geometry, electronic structure, and spectroscopic signatures.

Such in-silico studies would allow researchers to:

Predict Physicochemical Properties: Estimate key parameters such as solubility, polarity, and thermal stability.

Simulate Molecular Interactions: Model how the molecule might interact with other molecules or surfaces, providing insights into its potential as a surfactant, coating agent, or component in a composite material.

Guide Synthetic Efforts: By predicting reaction pathways and transition states, theoretical modeling can help to identify the most promising synthetic routes and optimize reaction conditions before undertaking costly and time-consuming laboratory work.

Exploitation in Next-Generation Functional Materials Beyond Current Applications

The unique combination of a flexible ethoxyethoxy chain and a hydrophobic octyl group attached to an aniline core suggests that this compound could exhibit interesting properties for the development of next-generation functional materials.

Potential areas of application to be explored include:

Smart Coatings and Thin Films: The amphiphilic nature of the molecule could allow for self-assembly into ordered structures, making it a candidate for creating surfaces with tunable wettability, anti-fouling, or responsive properties.

Organic Electronics: Aniline derivatives are known to be precursors for conducting polymers. The specific substitutions on this compound could be tailored to influence its electronic properties, potentially leading to new materials for organic light-emitting diodes (OLEDs), sensors, or antistatic agents.

Phase Transfer Catalysts: The ether linkages could chelate metal ions, suggesting potential applications in catalysis, particularly in reactions involving the transfer of reagents between different phases.

Interdisciplinary Research Bridging Organic Synthesis, Computational Chemistry, and Materials Engineering

The journey from the conceptualization of this compound to its realization as a functional material would epitomize the power of interdisciplinary research.

Organic chemists would be tasked with the challenge of its synthesis, pushing the boundaries of known reactions and developing novel methodologies.

Computational chemists would provide the theoretical framework to understand and predict its behavior, guiding the synthetic and materials design process.

Materials engineers would then take the synthesized compound and fabricate it into devices and materials, characterizing its performance and exploring its real-world applications.

This synergistic approach, where experimental and theoretical work are closely integrated, will be crucial for unlocking the potential of complex and novel molecules like this compound and driving innovation in the field of materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.